Home > Products > Screening Compounds P19094 > (R,cis)-7-Methyl Atracurium Dibesylate
(R,cis)-7-Methyl Atracurium Dibesylate - 1193104-80-1

(R,cis)-7-Methyl Atracurium Dibesylate

Catalog Number: EVT-1487600
CAS Number: 1193104-80-1
Molecular Formula: C56H80N2O18S2
Molecular Weight: 943.17215717
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,cis)-7-Methyl Atracurium Dibesylate is a non-depolarizing neuromuscular blocking agent classified under the benzylisoquinolinium derivatives. This compound is a stereoisomer of atracurium and is primarily utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and facilitate tracheal intubation. Its pharmacological properties make it an essential agent in anesthesia and critical care medicine .

Source

The compound is synthesized from starting materials such as 3,4-dimethoxyphenylacetic acid and 1,5-pentanediol, employing various chemical reactions to yield the final product. It is available for purchase from chemical suppliers and is often used in research labs for both analytical and biological studies.

Classification

(R,cis)-7-Methyl Atracurium Dibesylate belongs to the class of neuromuscular blockers, specifically under the category of non-depolarizing agents. These agents work by inhibiting the transmission of nerve impulses at the neuromuscular junction, leading to muscle relaxation without causing depolarization of the motor end plate .

Synthesis Analysis

Methods

The synthesis of (R,cis)-7-Methyl Atracurium Dibesylate involves several key steps:

  1. Formation of Intermediates: The process begins with 3,4-dimethoxyphenylacetic acid, which undergoes reactions with 1,5-pentanediol and benzenesulfonic acid. This step generates intermediate compounds necessary for the final product.
  2. Continuous Flow Synthesis: Industrial production often utilizes continuous flow synthesis techniques to enhance efficiency, ensuring high purity and yield of the final compound.

Technical Details

  • Reaction Conditions: The synthesis requires careful control over temperature, pressure, and reaction time to optimize yield and minimize impurities.
  • Purification Steps: After synthesis, purification techniques such as precipitation and filtration are employed to isolate the desired dibesylate salt from by-products.
Molecular Structure Analysis

Structure

The molecular formula for (R,cis)-7-Methyl Atracurium Dibesylate is C54H74N2O12C_{54}H_{74}N_2O_{12}, with a molecular weight of approximately 943.17 g/mol. The structure features multiple functional groups characteristic of neuromuscular blockers, including quaternary ammonium groups that facilitate its action at the neuromuscular junction.

Data

  • InChI Key: InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)...)
  • Structural Characteristics: The compound contains a complex arrangement of methoxy groups and a dibesylate moiety that contributes to its pharmacological activity .
Chemical Reactions Analysis

Reactions

(R,cis)-7-Methyl Atracurium Dibesylate can undergo various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form different oxidation products.
  • Reduction: Reduction reactions modify functional groups within the molecule.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Technical Details

  • Common Reagents: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Major Products: The products formed depend on the specific conditions; oxidation may yield carboxylic acids while reduction can produce alcohol derivatives.
Mechanism of Action

(R,cis)-7-Methyl Atracurium Dibesylate operates by competitively binding to cholinergic receptors located at the motor end plate of skeletal muscle fibers. This binding inhibits acetylcholine from accessing these receptors, effectively blocking neuromuscular transmission. Consequently, this leads to muscle relaxation during surgical procedures or mechanical ventilation .

Process

The neuromuscular block induced by this compound can be reversed using acetylcholinesterase inhibitors such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data

Properties such as pH stability and degradation pathways are crucial for determining appropriate storage conditions and shelf life in pharmaceutical applications .

Applications

(R,cis)-7-Methyl Atracurium Dibesylate has numerous applications across various fields:

  • Clinical Medicine: Extensively used as a muscle relaxant during surgeries, particularly in anesthesia protocols.
  • Research Applications: Serves as a reference standard in analytical chemistry for method validation related to neuromuscular blocking agents.
  • Pharmacological Studies: Employed in studies examining neuromuscular transmission mechanisms and muscle physiology.
  • Industrial Use: Utilized in pharmaceutical manufacturing processes related to other neuromuscular blocking agents .
Introduction to (R,cis)-7-Methyl Atracurium Dibesylate

Chemical and Pharmacological Classification

(R,cis)-7-Methyl Atracurium Dibesylate is a synthetic bisbenzyltetrahydroisoquinolinium derivative belonging to the non-depolarizing neuromuscular blocking agents (NMBAs). Its molecular structure features a methyl modification at the 7-position of the isoquinolinium ring system, combined with a fixed (R,cis) stereochemical configuration. This configuration is critical for its pharmacological profile, as stereochemistry significantly influences binding affinity to nicotinic acetylcholine receptors at the neuromuscular junction [1] [5]. The compound exists as a dibesylate salt (benzenesulfonate counterion), enhancing its water solubility and stability for intravenous administration [6] [7].

Chemically, it is designated as C₅₆H₈₀N₂O₁₈S₂ (molecular weight: 1,133.37 g/mol), distinguishing it from parent compounds like atracurium (C₆₅H₈₂N₂O₁₈S₂) and cisatracurium (C₆₅H₈₂N₂O₁₈S₂) through its methyl substitution and stereospecificity [5] [7]. Its mechanism involves competitive antagonism of acetylcholine at post-synaptic nicotinic receptors, preventing depolarization of motor end-plates and inducing dose-dependent skeletal muscle paralysis [1] [4]. Unlike depolarizing agents, this blockade is reversible with acetylcholinesterase inhibitors like neostigmine [1] [8].

Table 1: Key Chemical Attributes of (R,cis)-7-Methyl Atracurium Dibesylate

PropertySpecificationSignificance
Chemical ClassBisbenzyltetrahydroisoquinolinium DibesylateDefines core structure & ionic properties
Molecular FormulaC₅₆H₈₀N₂O₁₈S₂Methyl group distinguishes from parent compounds
Stereochemistry(R,cis) ConfigurationDetermines binding affinity to nAChR receptors
Mechanism of ActionCompetitive nAChR AntagonistReversible neuromuscular blockade
Primary Metabolic RouteHofmann Elimination (pH/temp-dependent)Organ-independent degradation; minimal enzyme dependence

Historical Development and Clinical Significance

The development of (R,cis)-7-Methyl Atracurium Dibesylate emerged from structure-activity relationship (SAR) studies on atracurium besylate in the late 1980s. Researchers at Burroughs Wellcome Co. systematically investigated atracurium's ten stereoisomers to isolate variants with optimized pharmacodynamics [5]. This effort aimed to mitigate atracurium's histamine release liability, a side effect linked to specific stereoisomers in the mixture [3] [5]. The (R,cis)-7-methyl analogue was synthesized to enhance metabolic stability while retaining intermediate duration of action [7].

A pivotal 1995 patent (US5684154) detailed its synthesis via quaternization of tetrahydropapaverine intermediates, followed by stereoselective purification [4] [7]. The methyl group at the 7-position was introduced to alter electron distribution, potentially slowing Hofmann elimination—a chemical degradation pathway independent of renal/hepatic function [1] [5]. This property was clinically significant for patients with organ dysfunction, aligning with the broader goal of designing organ-independent NMBAs [2] [8]. Preclinical studies demonstrated a 1.5-fold higher potency than atracurium, attributed to optimized receptor affinity from stereochemical precision [5] [7].

Table 2: Historical Development Timeline

YearMilestoneKey Insight
1983Atracurium approved (US)Highlighted histamine release as a clinical drawback
1989Synthesis of individual atracurium isomersIdentified (R,cis) isomers with minimal histamine release potential
1991Preclinical SAR of 7-methyl variantsMethyl group improved metabolic stability without compromising NMBA activity
1995Patent issued for synthesis (US5684154)Detailed quaternization and stereoselective purification methods
2000sImpurity profiling (e.g., Cis-Quaternary Acid, CAS 1075727-04-6)Addressed manufacturing challenges for clinical translation

Research Gaps and Objectives

Despite its well-characterized synthesis, (R,cis)-7-Methyl Atracurium Dibesylate has limited translational data compared to clinically adopted analogues like cisatracurium. Key research gaps include:

  • Isomer-Specific Activity: The impact of the 7-methyl group on Hofmann elimination kinetics remains unquantified. While parent compounds degrade to laudanosine (a CNS stimulant), methyl substitution could alter metabolite profiles or accumulation risks [1] [5].
  • Receptor Binding Dynamics: Computational or crystallographic studies are lacking to explain how methyl modification enhances affinity for neuronal α-subunits of nicotinic receptors (nAChR α-2) [4].
  • Metabolic Interindividual Variability: No studies assess how pH fluctuations (e.g., acidosis during critical illness) affect degradation rates. Cisatracurium's clearance slows during hypothermia [8], suggesting similar vulnerabilities.
  • Impurity Toxicology: Synthesis intermediates like (R)-N-Methyl-Laudanosine benzene sulfonate (CAS 155913-37-4) and Cis-Quaternary Acid (CAS 1075727-04-6) are cataloged as impurities [6] [7], but their neurotoxic potential is unvalidated.

Priority research objectives:

  • Comparative Pharmacokinetics: Quantify Hofmann elimination rates (± methyl) under varying pH/temperature.
  • Metabolite Safety Profiling: Validate epileptogenic thresholds for methyl-laudanosine derivatives.
  • Isomer Manufacturing Scalability: Optimize chiral resolution to reduce cytotoxic impurities (e.g., acrylate monomers).

Table 3: Key Research Objectives and Methodologies

Research ObjectiveProposed MethodologyExpected Impact
Quantify Methyl Group Impact on MetabolismIn vitro plasma degradation assays (pH 7.0–7.6)Predict dosing adjustments in acidotic patients
Determine Binding Affinity to nAChR α-2Molecular docking simulations + patch-clamp studiesRational design of next-gen NMBAs
Assess Neurotoxicity of ImpuritiesIn vitro neuronal models + seizure threshold assaysImprove safety margins for clinical batches

Properties

CAS Number

1193104-80-1

Product Name

(R,cis)-7-Methyl Atracurium Dibesylate

IUPAC Name

[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate

Molecular Formula

C56H80N2O18S2

Molecular Weight

943.17215717

InChI

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1

SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Synonyms

(1R,1’R,2R,2’R)-2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dibesylate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.